An In-depth Technical Guide to 5-bromo-3-methyl-1H-indole-2-carbohydrazide: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 5-bromo-3-methyl-1H-indole-2-carbohydrazide: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 5-bromo-3-methyl-1H-indole-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical properties, a proposed synthetic pathway, methods for structural elucidation, and its potential as a scaffold for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Indole Scaffold in Modern Drug Discovery
The indole nucleus is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with diverse and potent biological activities. Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor make it a crucial pharmacophore. Derivatives of the indole scaffold have been successfully developed into drugs for a wide range of therapeutic areas, including oncology, neurology, and infectious diseases.
This guide focuses specifically on 5-bromo-3-methyl-1H-indole-2-carbohydrazide, a molecule that combines the key features of the indole core with a bromine substituent at the 5-position, a methyl group at the 3-position, and a carbohydrazide moiety at the 2-position. The bromine atom can enhance biological activity and provide a handle for further synthetic modifications, while the carbohydrazide group is a versatile functional group known to impart a range of pharmacological properties and serve as a precursor for other heterocyclic systems.
Chemical and Physical Properties
The fundamental chemical properties of 5-bromo-3-methyl-1H-indole-2-carbohydrazide are summarized below. These have been calculated based on its chemical structure.
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrN₃O |
| Molecular Weight | 268.11 g/mol |
| IUPAC Name | 5-bromo-3-methyl-1H-indole-2-carbohydrazide |
| CAS Number | Not available |
Below is a 2D representation of the molecular structure.
Caption: 2D structure of 5-bromo-3-methyl-1H-indole-2-carbohydrazide.
Proposed Synthesis and Methodologies
The proposed multi-step synthesis is outlined below:
Caption: Proposed synthetic workflow for 5-bromo-3-methyl-1H-indole-2-carbohydrazide.
Detailed Experimental Protocols (Hypothetical)
Step 1: Synthesis of 5-Bromo-3-methyl-1H-indole
The Fischer indole synthesis is a classic and reliable method for constructing the indole ring. It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.
-
Protocol:
-
To a solution of 4-bromophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add propionaldehyde (1.1 equivalents).
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Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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The precipitated solid is collected by filtration, washed with water, and dried.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-bromo-3-methyl-1H-indole. Spectroscopic data for this intermediate is available in the literature for comparison.[1]
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Step 2-4: Introduction of the Carboxylate at C2-Position
A common strategy to introduce a functional group at the C2 position of an indole is via Vilsmeier-Haack formylation, followed by oxidation and esterification.
-
Protocol:
-
Formylation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.2 equivalents) to anhydrous N,N-dimethylformamide (DMF). Stir for 30 minutes to form the Vilsmeier reagent. To this, add a solution of 5-bromo-3-methyl-1H-indole (1 equivalent) in DMF dropwise. Allow the reaction to stir at room temperature for several hours. The reaction is then quenched by pouring onto crushed ice and neutralizing with a base (e.g., NaOH solution). The resulting aldehyde precipitates and can be filtered and dried.
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Oxidation: The 5-bromo-3-methyl-1H-indole-2-carbaldehyde is then oxidized to the corresponding carboxylic acid. This can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) in an aqueous acetone solution.
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Esterification: The resulting 5-bromo-3-methyl-1H-indole-2-carboxylic acid is converted to its ethyl ester to facilitate the subsequent reaction with hydrazine. A standard Fischer esterification can be employed by refluxing the carboxylic acid in absolute ethanol with a catalytic amount of concentrated sulfuric acid.[2]
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Step 5: Synthesis of 5-bromo-3-methyl-1H-indole-2-carbohydrazide
The final step is the conversion of the ester to the carbohydrazide via hydrazinolysis. This is a robust and high-yielding reaction.
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Protocol:
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Dissolve ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate (1 equivalent) in ethanol.
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Add an excess of hydrazine hydrate (N₂H₄·H₂O, 5-10 equivalents).[3][4]
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Reflux the mixture for 4-8 hours, monitoring the reaction by TLC until the starting ester is consumed.
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Cool the reaction mixture. The product, being less soluble, will often precipitate.
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Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product, 5-bromo-3-methyl-1H-indole-2-carbohydrazide.
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Structural Elucidation and Characterization
The identity and purity of the synthesized 5-bromo-3-methyl-1H-indole-2-carbohydrazide would be confirmed using a combination of spectroscopic techniques. Below are the expected characteristic features.
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¹H NMR Spectroscopy: The proton NMR spectrum should display distinct signals corresponding to the different protons in the molecule. Key expected signals include a singlet for the N-H of the indole ring (typically downfield, >10 ppm), aromatic protons on the benzene ring showing characteristic splitting patterns, a singlet for the methyl group at the 3-position, and signals for the NH and NH₂ protons of the hydrazide group.[1]
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¹³C NMR Spectroscopy: The carbon NMR spectrum would show resonances for all 10 carbon atoms. The carbonyl carbon of the hydrazide would appear significantly downfield (~160-170 ppm). Signals for the aromatic carbons and the methyl carbon would also be present in their expected regions.[1]
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Infrared (IR) Spectroscopy: The IR spectrum would provide evidence for the key functional groups. Characteristic absorption bands would be observed for the N-H stretching of the indole and hydrazide groups (around 3100-3400 cm⁻¹), and a strong C=O stretching vibration for the amide carbonyl of the hydrazide group (around 1650-1680 cm⁻¹).[5]
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio), showing two peaks of almost equal intensity separated by two mass units.[5]
Potential Applications in Drug Development
Indole-2-carbohydrazide derivatives are a promising class of compounds with a wide range of reported biological activities, particularly in the realm of oncology.
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Anticancer Activity: Numerous studies have demonstrated the potent antiproliferative effects of indole-2-carbohydrazides. For instance, certain derivatives have been shown to act as potent tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division. This mechanism is shared by several successful anticancer drugs.[6][7] The National Cancer Institute has screened compounds from this class against their panel of 60 human tumor cell lines, with some derivatives showing remarkable activity at nanomolar concentrations.[7]
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Enzyme Inhibition: The indole scaffold is a common feature in many kinase inhibitors. Recent research on 5-bromoindole-2-carboxylic acid derivatives, the direct precursors to the corresponding carbohydrazides, has identified them as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] EGFR is a key target in cancer therapy, and its inhibition can halt tumor growth and progression.
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Antimicrobial and Anti-inflammatory Properties: The broader indole and hydrazide chemical classes have also been associated with antimicrobial and anti-inflammatory activities, suggesting that 5-bromo-3-methyl-1H-indole-2-carbohydrazide could be a valuable starting point for the development of agents in these therapeutic areas as well.[5][8]
The specific substitution pattern of 5-bromo-3-methyl-1H-indole-2-carbohydrazide makes it an attractive candidate for further investigation and library development to explore these therapeutic potentials.
Conclusion
5-bromo-3-methyl-1H-indole-2-carbohydrazide is a molecule with significant potential in the field of medicinal chemistry. While direct experimental data for this specific compound is sparse, its structure is based on a highly valuable indole scaffold, and a reliable synthetic route can be proposed based on established chemical principles. The known biological activities of closely related indole-2-carbohydrazides, particularly as anticancer agents, provide a strong rationale for the synthesis and biological evaluation of this compound and its derivatives. This guide offers a foundational understanding for researchers looking to explore the chemistry and therapeutic applications of this promising molecule.
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